molecular formula C8H5ClO4 B2387988 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid CAS No. 22519-35-3

7-chloro-2H-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2387988
CAS No.: 22519-35-3
M. Wt: 200.57
InChI Key: LAERQWJVFGZZHL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid typically involves the chlorination of 1,3-benzodioxole-5-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

7-chloro-2H-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

7-chloro-2H-1,3-benzodioxole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

7-chloro-2H-1,3-benzodioxole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-chloro-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAERQWJVFGZZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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